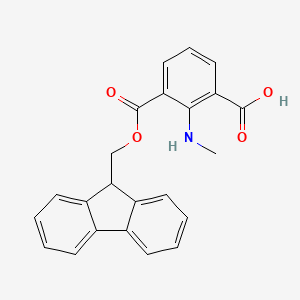

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid

Description

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is a benzoic acid derivative functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) group at position 3 and a methylamino group at position 2. The Fmoc moiety serves as a temporary protecting group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and selective cleavage under basic conditions (e.g., piperidine) .

Properties

CAS No. |

120467-46-1 |

|---|---|

Molecular Formula |

C23H19NO4 |

Molecular Weight |

373.4 |

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(methylamino)benzoic acid |

InChI |

InChI=1S/C23H19NO4/c1-24-21-18(22(25)26)11-6-12-19(21)23(27)28-13-20-16-9-4-2-7-14(16)15-8-3-5-10-17(15)20/h2-12,20,24H,13H2,1H3,(H,25,26) |

SMILES |

CNC1=C(C=CC=C1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid typically involves the protection of amino acids using the Fmoc group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield stable crystalline solids that are useful in peptide synthesis.

Chemical Reactions Analysis

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The Fmoc group can be substituted under basic conditions, typically using piperidine, to deprotect the amino acid.

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and piperidine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a protecting group for amino acids in peptide synthesis, facilitating the creation of complex peptides and proteins.

Biology: Employed in the synthesis of peptides for biological studies, including enzyme-substrate interactions and protein-protein interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid involves the protection of amino acids through the Fmoc group. This group prevents unwanted reactions at the amino site during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility: The target compound’s methylamino group enhances water solubility compared to analogs with hydrophobic substituents (e.g., benzoyloxy in 1e) .

Challenges and Limitations

- Synthetic Yield : The target compound’s moderate yield (28%) contrasts with higher yields for C4-Fmoc analogs, underscoring positional effects on reactivity .

- Regioselectivity : Compounds with multiple reactive sites (e.g., ) require careful protection/deprotection strategies to avoid side reactions .

Biological Activity

3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(methylamino)benzoic acid, commonly referred to as Fmoc-Lys(Me)-OH, is a derivative of benzoic acid that incorporates a fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 305.35 g/mol. The structure includes:

- A benzoic acid core.

- An Fmoc group that provides stability and protection during synthesis.

- A methylamino group that enhances its reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Peptide Synthesis

The Fmoc group is widely recognized for its role in protecting amino groups during peptide synthesis. It allows for the selective coupling of amino acids without interference, making it a vital component in developing peptide-based therapeutics. Studies show that Fmoc derivatives can facilitate the synthesis of peptides with improved yields and purities compared to other protecting groups.

2. Antitumor Activity

Preliminary studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

Several case studies have highlighted the biological activities associated with similar compounds:

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated a series of Fmoc-protected amino acids and their derivatives against human cancer cell lines. Results demonstrated that specific modifications to the Fmoc group could enhance cytotoxicity, indicating that structural variations significantly influence biological activity .

Case Study 2: Antibiotic Efficacy

In another investigation, researchers synthesized various fluorenylmethoxycarbonyl derivatives and assessed their antibacterial properties against Staphylococcus aureus. The findings revealed that certain derivatives exhibited significant inhibitory effects, suggesting a promising avenue for developing new antibiotics .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with related compounds can provide insights into its unique properties.

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 3,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid | 248602-44-0 | Dual Fmoc protection | Potential antitumor activity |

| Fmoc-Lysine | 20426-36-0 | Commonly used amino acid derivative | Essential in peptide synthesis |

| 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid | N/A | Hydroxypropyl group addition | Enhanced solubility and stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.